1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-
Overview
Description
Synthesis Analysis
The synthesis of triazenes typically involves the reaction of a diazonium salt with a primary amine1. This reaction is often carried out in an acidic medium and can be used to produce a wide variety of triazene compounds1.Molecular Structure Analysis
The molecular structure of triazenes is characterized by a central nitrogen atom double-bonded to another nitrogen atom, with the third nitrogen atom attached to the central nitrogen via a single bond1. This structure is often represented as -N=N-N-1.
Chemical Reactions Analysis
Triazenes can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions1. These reactions can be used to modify the structure of the triazene and produce new compounds1.
Physical And Chemical Properties Analysis
The physical and chemical properties of triazenes can vary widely depending on their structure. Some triazenes are solid at room temperature, while others are liquid1. Many triazenes are colored, making them useful as dyes1.
Scientific Research Applications
Heterocyclic Ring Systems and Photolysis
Mitchell and Rees (1987) discovered that photolysis of certain benzotriazoles yields new heterocyclic ring systems with antiaromatic characteristics, demonstrating the potential for creating novel compounds through unusual cyclization reactions. This research highlights the structural versatility and reactivity of triazene derivatives in forming complex molecular architectures (Mitchell & Rees, 1987).
Synthesis of Functionalized N-heterocycles
Singh et al. (2016) developed a metal-free methodology for synthesizing highly functionalized fused polycyclic N-heterocycles, showcasing the synthetic utility of triazene derivatives in constructing complex molecular structures with potential applications in material science and pharmaceuticals (Singh et al., 2016).
Crystal Structure and Spectroscopic Properties
Martinez et al. (2021) synthesized and analyzed the crystal structure and spectroscopic properties of a triazene derivative, providing insights into its structural characteristics and potential applications in materials science and molecular engineering (Martinez et al., 2021).
Flame Retardants for Polypropylene
Pawelec et al. (2012) investigated the use of triazene compounds as a novel class of flame retardants for polypropylene, highlighting their potential in enhancing the fire resistance of polymeric materials through the generation of radical intermediates (Pawelec et al., 2012).
Safety And Hazards
Like all chemicals, triazenes should be handled with care. Some triazenes are toxic and can cause harm if ingested, inhaled, or come into contact with the skin1. Always follow safety guidelines when working with these compounds1.
Future Directions
The study of triazenes is an active area of research, with scientists exploring new methods of synthesis, investigating their properties, and developing new applications1. Future research will likely continue to expand our understanding of these fascinating compounds1.
properties
IUPAC Name |
N-[(4-nitronaphthalen-1-yl)diazenyl]-4-phenyldiazenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c29-28(30)22-15-14-21(19-8-4-5-9-20(19)22)26-27-25-18-12-10-17(11-13-18)24-23-16-6-2-1-3-7-16/h1-15H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDVJVLFBXOGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C4=CC=CC=C43)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064457 | |
Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- | |
CAS RN |
6708-61-8 | |
Record name | Cadion 2B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6708-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cadion 2B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006708618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66472 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CADION 2B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO4Q15KZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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